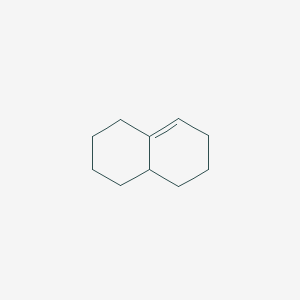
1,2,3,4,4a,5,6,7-Octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4,4a,5,6,7-Octahydronaphthalene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Solvent and Intermediate : Octahydronaphthalene is utilized as a solvent in organic synthesis due to its non-polar nature. It serves as an intermediate in the production of other organic compounds.
- Hydrogenation Studies : The compound is often used in studies related to hydrogenation processes, where it acts as a model compound for understanding reaction mechanisms.
-
Biology
- Metabolic Studies : Research indicates that octahydronaphthalene interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various organic compounds. It has been studied for its potential effects on biological systems and its role in hydrocarbon metabolism.
- Cell Signaling : The compound influences cell signaling pathways involving nuclear receptors such as the aryl hydrocarbon receptor (AhR), which plays a role in xenobiotic metabolism.
-
Medicine
- Drug Delivery Systems : Investigations are ongoing into the use of octahydronaphthalene as a precursor for pharmaceutical compounds and in drug delivery systems due to its favorable properties for encapsulating drugs.
- Toxicological Studies : Understanding the toxicity of octahydronaphthalene and its metabolites is crucial for evaluating its safety in medicinal applications. Studies have shown that certain metabolites may exhibit higher toxicity than the parent compound.
-
Industry
- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals and lubricants. Its stability and chemical properties make it suitable for various formulations.
- Environmental Assessments : Octahydronaphthalene's environmental impact has been evaluated concerning its biodegradability and toxicity to aquatic organisms.
Case Study 1: Metabolic Pathways
A study conducted on liver microsomes from rats revealed that cytochrome P450 enzymes are responsible for the oxidative metabolism of octahydronaphthalene. The primary metabolites identified were alcohols and ketones formed via hydroxylation reactions.
Case Study 2: Environmental Impact
Research assessing the environmental risks associated with octahydronaphthalene highlighted its low biodegradability but low toxicity at environmentally relevant concentrations. This finding is significant for industries using this compound to understand its ecological footprint.
Properties
CAS No. |
1194-95-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2 |
InChI Key |
POPHMOPNVVKGRW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CCCCC2C1 |
Canonical SMILES |
C1CCC2=CCCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















